molecular formula C12H20N2O4 B13080481 5-(tert-Butoxycarbonyl)octahydropyrrolo[3,4-b]pyrrole-6a-carboxylic acid

5-(tert-Butoxycarbonyl)octahydropyrrolo[3,4-b]pyrrole-6a-carboxylic acid

Cat. No.: B13080481
M. Wt: 256.30 g/mol
InChI Key: BMSOGTCNUOENTK-UHFFFAOYSA-N
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Description

5-(tert-Butoxycarbonyl)octahydropyrrolo[3,4-b]pyrrole-6a-carboxylic acid is a complex organic compound with the molecular formula C12H20N2O4 and a molar mass of 256.3 g/mol . This compound is characterized by its unique structure, which includes a pyrrole ring fused with a pyrrolidine ring, and a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom. It is commonly used in pharmaceutical research and organic synthesis due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 5-(tert-Butoxycarbonyl)octahydropyrrolo[3,4-b]pyrrole-6a-carboxylic acid involves its interaction with specific molecular targets and pathways. The Boc group provides stability and protects the nitrogen atom from unwanted reactions, allowing the compound to selectively interact with enzymes and receptors. The pyrrole and pyrrolidine rings contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

5-(tert-Butoxycarbonyl)octahydropyrrolo[3,4-b]pyrrole-6a-carboxylic acid can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of the Boc protecting group and the fused pyrrole-pyrrolidine structure, which imparts distinct chemical properties and reactivity .

Properties

IUPAC Name

5-[(2-methylpropan-2-yl)oxycarbonyl]-1,2,3,3a,4,6-hexahydropyrrolo[3,4-b]pyrrole-6a-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O4/c1-11(2,3)18-10(17)14-6-8-4-5-13-12(8,7-14)9(15)16/h8,13H,4-7H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMSOGTCNUOENTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCNC2(C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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